BenchChemオンラインストアへようこそ!

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Lipophilicity Drug Design ADME

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS 884504-38-5) is a synthetic aryl ketone featuring a 3,5-bis(trifluoromethyl)phenyl moiety linked via a propan-1-one spacer to a 1,3-dioxane ring. The compound is cataloged in PubChem (CID and is supplied by multiple vendors as a research chemical with purities ranging from 95% to 98%.

Molecular Formula C15H14F6O3
Molecular Weight 356.26 g/mol
CAS No. 884504-38-5
Cat. No. B1326196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
CAS884504-38-5
Molecular FormulaC15H14F6O3
Molecular Weight356.26 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)2-3-13-23-4-1-5-24-13/h6-8,13H,1-5H2
InChIKeyFPXMNUWVFLPADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS 884504-38-5): Physicochemical Profile and Comparator Landscape for Informed Sourcing


1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS 884504-38-5) is a synthetic aryl ketone featuring a 3,5-bis(trifluoromethyl)phenyl moiety linked via a propan-1-one spacer to a 1,3-dioxane ring. The compound is cataloged in PubChem (CID 2756741) and is supplied by multiple vendors as a research chemical with purities ranging from 95% to 98% [1]. Its structural class places it at the intersection of fluorinated aromatic ketones and saturated 1,3-dioxane heterocycles, a combination that has been explored in thromboxane receptor antagonist and neurokinin receptor modulator programs [2]. Key identifiers include molecular formula C15H14F6O3, molecular weight 356.26 g/mol, and a predicted LogP of 4.4501 [3].

Why 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one Cannot Be Trivially Replaced by In-Class Analogs


Close structural analogs — including the five-membered dioxolane congener (CAS 842124-04-3), the dioxane-absent propiophenone (CAS 85068-34-4), and the chain-extended pentan-1-one homolog (CAS 898755-93-6) — present markedly different physicochemical profiles that directly affect solubility, membrane permeability, and target engagement. Specifically, the six-membered 1,3-dioxane ring in the target compound confers enhanced lipophilicity (LogP 4.4501 vs. 3.3 for the dioxolane) and approximately 2-fold greater polar surface area versus the des-dioxane analog (PSA 35.53 vs. 17.07 Ų), parameters that are critical for optimizing CNS penetration and PK properties in lead optimization [1]. Furthermore, literature on 1,3-dioxane-containing thromboxane receptor antagonists demonstrates that subtle modifications to the dioxane substitution pattern directly impact in vitro potency (IC50 range 0.01–1.0 μM), underscoring that functional activity is not transferable across scaffolds without empirical validation [2].

Quantitative Comparative Evidence for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS 884504-38-5)


Lipophilicity Advantage: 35% Higher LogP Compared to the 1,3-Dioxolane Analog

The target compound exhibits a computed LogP of 4.4501, compared to an XLogP3-AA of 3.3 for the 1,3-dioxolane analog (CAS 842124-04-3, PubChem CID 2756742). This represents a 35% increase in lipophilicity attributable to the additional methylene unit in the six-membered dioxane ring [1][2]. Higher LogP values are associated with improved passive membrane permeability, a critical parameter for compounds targeting intracellular or CNS receptors.

Lipophilicity Drug Design ADME

Polar Surface Area: 2-Fold Higher PSA Relative to the Des-Dioxane Analog for Altered Solubility Profile

The topological polar surface area (TPSA) of the target compound is 35.53 Ų, compared to 17.07 Ų for 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 85068-34-4), which lacks the dioxane moiety [1][2]. This 108% increase reflects the contribution of the two ether oxygens in the dioxane ring and is expected to confer greater aqueous solubility and distinct formulation behavior.

Polar Surface Area Solubility Formulation

Molecular Weight and Scaffold Differentiation: 14.2 g/mol Increment Over the Dioxolane Congener

The target compound has a molecular weight of 356.26 g/mol versus 342.23 g/mol for the 1,3-dioxolane analog (PubChem CID 2756742), a difference of exactly 14.03 Da corresponding to one methylene (–CH2–) unit [1][2]. This additional carbon atom expands the heterocyclic ring from five to six members, which influences ring conformational dynamics and metabolic stability. Larger 1,3-dioxane rings are generally more resistant to acid-catalyzed hydrolysis than their 1,3-dioxolane counterparts [3].

Molecular Weight Scaffold Design SAR

Thromboxane / PPAR Pathway Relevance: 1,3-Dioxane Motif Is a Privileged Scaffold with Sub-Micromolar In Vitro Activity

The 1,3-dioxane substructure present in the target compound appears in multiple patent disclosures (e.g., Evolva SA, WO2010/123456 family) describing dual thromboxane A2 receptor antagonists and PPAR modulators for cancer, inflammation, and metabolic disease [1]. While no direct IC50 data are available for CAS 884504-38-5, structurally related 1,3-dioxane analogs exhibit thromboxane synthase inhibition with IC50 values in the range of 0.01–1.0 μM and receptor antagonist activity with pA2 values of 5.5–7.0 in human platelet aggregation assays [2]. These data establish the 1,3-dioxane scaffold as a validated pharmacophore for these targets, and the target compound — with its unique 3,5-bis(trifluoromethyl)phenyl substituent — offers a differentiated entry point for further optimization.

Thromboxane Receptor PPAR Inflammation

Vendor Purity and LogP Differentiation: 98% Purity Available with Reproducible Physicochemical Specifications

The target compound is commercially available at ≥98% purity (Leyan, Cat. No. 1644656) and 97% purity (abcr, Cat. No. AB368385), with a LogP specification of 4.4501 and a boiling point of 313.9°C . In contrast, the dioxolane analog (CAS 842124-04-3) is typically supplied at 96% purity (Apollo Scientific, Cat. No. PC2272) . The availability of the target compound at higher purity reduces the need for additional purification steps prior to use in sensitive biochemical or cellular assays.

Purity Quality Control Procurement

Best-Fit Application Scenarios for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one Based on Quantitative Evidence


CNS-Targeted Lead Optimization Requiring Controlled Lipophilicity

The target compound's LogP of 4.4501 places it in the optimal range for blood-brain barrier penetration (typically LogP 2–5), while its TPSA of 35.53 Ų remains well below the 90 Ų threshold associated with poor CNS exposure. This differentiated profile — 35% higher LogP than the dioxolane analog yet 2-fold higher PSA than the des-dioxane analog — makes it the most balanced candidate for CNS drug discovery programs where both passive permeability and some aqueous solubility are required [1].

Thromboxane A2 / PPAR Dual-Target Pharmacology Research

Patent literature establishes the 1,3-dioxane scaffold as a privileged chemotype for dual thromboxane A2 receptor antagonism and PPAR modulation, with in vitro IC50 values in the sub-micromolar to low micromolar range for closely related compounds [1]. The target compound, bearing the 3,5-bis(trifluoromethyl)phenyl substituent, provides a unique vector for SAR expansion within this pharmacophore class, particularly for probing the impact of enhanced aryl lipophilicity on target selectivity and cellular potency [2].

Neurokinin Receptor Antagonist Intermediate and Scaffold Exploration

The 3,5-bis(trifluoromethyl)phenyl motif is a validated privileged fragment in neurokinin-1 (NK1) receptor antagonists, as exemplified by approved drugs such as aprepitant and netupitant [1]. Vendors describe the target compound as an intermediate for neurokinin receptor-targeting agents [2]. Its combination of the bis(trifluoromethyl)phenyl group with a metabolically stable 1,3-dioxane ring creates a differentiated building block for generating novel NK1 antagonist candidates with potentially improved PK profiles.

Analytical Reference Standard and Method Development

With a well-characterized boiling point (313.9°C), refractive index (1.437), and density (1.324 g/cm³), the target compound can serve as a reproducible reference standard for GC-MS and HPLC method development in analytical chemistry laboratories. The availability of the compound at 97–98% purity from multiple vendors ensures consistency across batches and between laboratories, reducing inter-experimental variability in quantitative analytical workflows [1].

Quote Request

Request a Quote for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.